Terramycin-X

LC-MS-MS Pharmaceutical Analysis Impurity Profiling

Terramycin-X, designated as Oxytetracycline EP Impurity C (CAS 7647-65-6), is a chemically characterized reference standard of the tetracycline-class antibiotic impurity 2-acetyl-2-decarbamoyloxytetracycline (ADOTC). With a molecular formula of C23H25NO9 and a molecular weight of 459.45 g/mol, this compound is supplied with detailed characterization data compliant with regulatory guidelines, including USP and EP pharmacopeial standards.

Molecular Formula C23H25NO9
Molecular Weight 459.4 g/mol
CAS No. 7647-65-6
Cat. No. B3330940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerramycin-X
CAS7647-65-6
Molecular FormulaC23H25NO9
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2(C(C(C3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)O)C(C1=O)N(C)C)O)O
InChIInChI=1S/C23H25NO9/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26/h5-7,14-16,19,26-27,29-30,32-33H,1-4H3/t14-,15-,16+,19+,22-,23-/m1/s1
InChIKeyIEXLMWZQCURUMB-JSILLTCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terramycin-X (CAS 7647-65-6) Reference Standard for Oxytetracycline Impurity Profiling and Analytical Method Validation


Terramycin-X, designated as Oxytetracycline EP Impurity C (CAS 7647-65-6), is a chemically characterized reference standard of the tetracycline-class antibiotic impurity 2-acetyl-2-decarbamoyloxytetracycline (ADOTC) [1]. With a molecular formula of C23H25NO9 and a molecular weight of 459.45 g/mol, this compound is supplied with detailed characterization data compliant with regulatory guidelines, including USP and EP pharmacopeial standards [2]. It is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications in the context of oxytetracycline manufacturing, stability testing, and abbreviated new drug applications (ANDAs) [3].

Why Terramycin-X (Oxytetracycline EP Impurity C) Cannot Be Replaced by Other Oxytetracycline Impurities in Analytical Workflows


Generic substitution of oxytetracycline impurity reference standards is not viable due to the unique chromatographic and spectrometric behavior of each impurity. Oxytetracycline EP Impurity C (ADOTC) exhibits distinct retention properties and mass spectral fragmentation patterns that differ from other related impurities such as 4-epi-oxytetracycline (EOTC), tetracycline (TC), and alpha-/beta-apo-oxytetracycline [1]. The European Pharmacopoeia mandates the use of a specific impurity C reference standard for the identification and quantification of 2-acetyl-2-decarbamoyloxytetracycline in oxytetracycline drug substances and products [2]. Using an alternative impurity standard would compromise the accuracy, reproducibility, and regulatory compliance of analytical methods, potentially leading to failed ANDA submissions or batch release failures .

Quantitative Evidence for Terramycin-X (CAS 7647-65-6) as a Critical Oxytetracycline Impurity Reference Standard


Chromatographic Separation and Quantification of ADOTC Relative to Other Oxytetracycline Impurities by LC-MS-MS

Oxytetracycline EP Impurity C (2-acetyl-2-decarbamoyloxytetracycline, ADOTC) exhibits distinct chromatographic separation from other oxytetracycline impurities under validated LC-MS-MS conditions. The method enables accurate quantification of ADOTC with an intraday and interday precision of <7.1% and accuracy between 90-112%, while the aporphine impurities (alpha- and beta-apo-oxytetracycline) show less accurate correlation and higher limits of quantification (LOQ) [1].

LC-MS-MS Pharmaceutical Analysis Impurity Profiling

Baseline Resolution of Terramycin-X from Oxytetracycline in HPLC Method for Related Substances Determination

A validated reversed-phase HPLC method achieves baseline separation of oxytetracycline and its related impurities, including Oxytetracycline EP Impurity C, within 20 minutes. The method demonstrates limits of detection (LOD) of 0.08 μg/mL and limits of quantification (LOQ) of 0.32 μg/mL for impurity determination [1]. This separation performance exceeds that of official pharmacopeial methods, enabling more accurate quantification of impurity C in bulk drug substances from various manufacturers [1].

HPLC Method Validation Oxytetracycline

Compliance with ISO 17034 and Pharmacopeial Standards for Terramycin-X Reference Material

Terramycin-X (Oxytetracycline EP Impurity C) is manufactured and certified under ISO 17034:2016 accreditation, ensuring traceability to international standards and homogeneity/stability testing. The reference standard is supplied with comprehensive characterization data including HPLC purity >95%, NMR, and mass spectrometry, which meets or exceeds EP and USP requirements [1]. This level of certification is not uniformly available for all oxytetracycline impurities; alternative sources may lack ISO 17034 accreditation or provide incomplete characterization packages .

Reference Standard ISO 17034 Quality Control

Optimal Applications for Terramycin-X (CAS 7647-65-6) in Oxytetracycline Quality Control and Regulatory Submissions


Validation of HPLC/LC-MS Methods for Oxytetracycline Impurity Profiling in ANDA Submissions

Terramycin-X serves as the primary reference standard for identifying and quantifying the 2-acetyl-2-decarbamoyloxytetracycline impurity in oxytetracycline drug substances and finished products. The validated LC-MS-MS method demonstrates acceptable accuracy (90-112%) and precision (<7.1%) for ADOTC quantification [1], while the HPLC method provides baseline separation with LOD 0.08 μg/mL and LOQ 0.32 μg/mL [2]. These validated methods support ANDA filings by demonstrating control of this specific impurity.

Batch Release Testing and Stability Studies for Oxytetracycline API and Formulations

During commercial production, oxytetracycline batches must be tested for impurity C content against established acceptance criteria. The HPLC method validated with Terramycin-X as the reference standard enables accurate determination of impurity C levels in bulk samples from multiple manufacturers [2]. Stability studies rely on this impurity standard to monitor degradation product formation over the product shelf life, ensuring that impurity C remains below the threshold specified in the EP monograph.

Method Transfer and Cross-Validation Between QC Laboratories

ISO 17034-certified Terramycin-X reference material provides a traceable and consistent benchmark for method transfer between R&D and QC laboratories or between contract manufacturing organizations (CMOs) and sponsors. The comprehensive characterization package (HPLC purity >95%, NMR, MS) ensures that different laboratories obtain comparable chromatographic and spectrometric results [1], reducing inter-laboratory variability and facilitating successful method transfers.

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